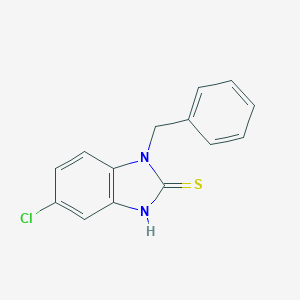

1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-benzyl-6-chloro-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPMSORROMFUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol

This guide provides a comprehensive exploration of the potential molecular mechanisms underlying the biological activity of 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol. Drawing upon the broad spectrum of activities exhibited by the benzimidazole scaffold, this document synthesizes current knowledge to propose testable hypotheses and outlines detailed experimental protocols for their validation.

Introduction

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including roles as anticancer, antimicrobial, antiviral, and antihypertensive agents.[1][2][3][4] The specific compound, this compound (Figure 1), is a member of this versatile class of molecules. While its precise mechanism of action is not yet fully elucidated, its structural features—a substituted benzimidazole core with a thiol group—suggest several plausible biological targets and pathways. This guide will delve into these putative mechanisms, providing the scientific rationale and experimental frameworks necessary for their investigation.

Figure 1. Chemical structure of this compound.

Part 1: Postulated Mechanisms of Action

Based on the known biological activities of structurally related benzimidazole-2-thiol derivatives, we propose three primary putative mechanisms of action for this compound:

-

Enzyme Inhibition: The thiol group at the 2-position of the benzimidazole ring is a key functional moiety that can interact with various biological targets, particularly enzymes.

-

Anticancer Activity: A significant body of research points to the potent anticancer properties of benzimidazole derivatives, which may act through multiple pathways.[1][5]

-

Ion Channel Modulation: Recent studies have identified benzimidazole derivatives as modulators of specific ion channels, suggesting a potential role in neurological or renal disorders.

Putative Mechanism 1: Enzyme Inhibition

The thiol group of this compound can act as a nucleophile or a metal chelator, making it a prime candidate for interacting with the active sites of various enzymes.

-

Rationale: Several novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion.[6] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The structural similarity of the core benzimidazole-2-thiol scaffold suggests that this compound may also exhibit this activity.

-

Proposed Interaction: The thiol group could potentially interact with key amino acid residues in the active site of α-glucosidase, leading to competitive or non-competitive inhibition.

-

Rationale: The reactivity of thiol-containing compounds towards cysteine residues in proteins is a well-established mechanism of action for many drugs. Some 1,2,4-thiadiazole derivatives have been shown to be highly reactive and selective modifiers of protein thiols.[7]

-

Proposed Interaction: this compound could potentially form disulfide bonds with reactive cysteine residues on target proteins, thereby altering their structure and function.

Putative Mechanism 2: Anticancer Activity

The benzimidazole scaffold is present in several approved and investigational anticancer drugs.[8][9] The anticancer effects of these compounds are often multifactorial.

-

Rationale: Certain benzimidazole derivatives are known to interfere with microtubule polymerization, a critical process for cell division. This disruption leads to cell cycle arrest and apoptosis.[8]

-

Rationale: Topoisomerases are essential enzymes for DNA replication and repair. Some benzimidazole-oxadiazole compounds have demonstrated potent inhibitory activity against topoisomerase I, leading to cancer cell death.[8]

-

Rationale: A novel phenomenon observed with some benzimidazole-2-thiol derivatives is the induction of cytosolic vacuolization in cancer cells.[5] This effect may be linked to the inhibition of heat shock protein 90 (HSP90) or the disruption of proteasome-mediated protein degradation.[5]

Putative Mechanism 3: Ion Channel Modulation

-

Rationale: Recent research has identified N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective inhibitors of the transient receptor potential cation channel 5 (TRPC5).[10][11] TRPC5 is implicated in chronic kidney disease and pain, making its inhibitors promising therapeutic candidates.[10][11]

-

Proposed Interaction: The benzimidazole core of this compound may bind to a specific site on the TRPC5 channel, leading to its inhibition.

Part 2: Experimental Validation Protocols

To investigate the putative mechanisms of action outlined above, a series of well-defined experimental protocols are proposed.

Synthesis of this compound

-

Rationale: A reliable synthetic route is essential for obtaining a pure sample of the compound for biological testing. The synthesis of related benzimidazole-2-thiols has been reported in the literature.[6][12] A general procedure is outlined below.

-

Protocol:

-

Step 1: Synthesis of 4-chloro-1,2-diaminobenzene. This intermediate can be synthesized from commercially available starting materials.

-

Step 2: Cyclization to 5-chloro-1H-benzo[d]imidazole-2-thiol. React 4-chloro-1,2-diaminobenzene with carbon disulfide in the presence of a base.

-

Step 3: Benzylation. React 5-chloro-1H-benzo[d]imidazole-2-thiol with benzyl bromide in the presence of a base to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

In Vitro Enzyme Inhibition Assays

-

Rationale: This assay will determine the inhibitory potential of the compound against α-glucosidase.

-

Protocol:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae.

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding the pNPG substrate.

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm over time.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Acarbose can be used as a positive control.[6]

-

Cell-Based Anticancer Assays

-

Rationale: This assay will assess the cytotoxic effects of the compound on various cancer cell lines.

-

Protocol:

-

Seed cancer cell lines (e.g., HepG2, HCT116, MCF-7) in 96-well plates.[5]

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm.

-

Calculate the IC₅₀ value for each cell line.[5]

-

-

Rationale: This experiment will visualize the effect of the compound on the microtubule network within cancer cells.

-

Protocol:

-

Grow cancer cells on coverslips.

-

Treat the cells with the compound for a specified time.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

-

Ion Channel Activity Assay

-

Rationale: This technique will directly measure the effect of the compound on the activity of TRPC5 channels.

-

Protocol:

-

Use a cell line that expresses TRPC5 channels (e.g., HEK293 cells transfected with TRPC5).

-

Perform whole-cell patch-clamp recordings.

-

Apply the compound to the cells and record changes in the ion current through the TRPC5 channels.

-

Determine the concentration-response relationship to calculate the IC₅₀ value.

-

Part 3: Data Presentation and Visualization

Tabular Summary of Predicted Activities

| Putative Activity | Proposed Target | Relevant Disease Area | Key Experimental Validation |

| Enzyme Inhibition | α-Glucosidase | Diabetes | α-Glucosidase Inhibition Assay |

| Anticancer | Microtubules, Topoisomerases | Oncology | MTT Assay, Immunofluorescence |

| Ion Channel Modulation | TRPC5 | Chronic Kidney Disease, Pain | Patch-Clamp Electrophysiology |

Visualizing Proposed Mechanisms and Workflows

Caption: A streamlined workflow for validating the compound's mechanism.

Conclusion

This compound is a promising compound with the potential for diverse biological activities. Based on the extensive literature on the benzimidazole scaffold, this guide has outlined several putative mechanisms of action, including enzyme inhibition, anticancer activity, and ion channel modulation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate and validate these hypotheses. Elucidating the precise molecular mechanisms of this compound will be crucial for its future development as a potential therapeutic agent.

References

-

Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2015). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Biological activities of benzimidazole derivatives: A review. (2021). International Science Community Association. Retrieved January 15, 2026, from [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Biologically Active Benzimidazole Derivatives. (2015). Bentham Science. Retrieved January 15, 2026, from [Link]

-

1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one. (2011). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (2021). SciELO. Retrieved January 15, 2026, from [Link]

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

(PDF) Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2018). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. isca.me [isca.me]

- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]

- 5. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Potential Biological Activities of 1-Benzyl-5-chloro-1H-benzimidazole-2-thiol Derivatives

Introduction

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring with an imidazole ring.[1][2] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a wide range of biologically active compounds.[1] The structural similarity of benzimidazole derivatives to purine nucleoside bases allows for favorable interactions with various biopolymers within living systems, leading to a broad spectrum of pharmacological activities.[1] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4][5]

This guide focuses on a specific subset of this versatile class: 1-benzyl-5-chloro-1H-benzimidazole-2-thiol derivatives . The introduction of a benzyl group at the N-1 position, a chloro group at the 5-position, and a thiol group at the 2-position creates a unique scaffold for further chemical modification and exploration of its biological potential. This document will provide a comprehensive overview of the synthesis, known biological activities, and experimental protocols relevant to the study of these compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the 1-benzyl-5-chloro-1H-benzimidazole-2-thiol core typically begins with the reaction of o-phenylenediamine with various carbonyl compounds.[6] A common synthetic route involves the condensation of 1,2-benzenediamine with aldehydes.[2] For the specific scaffold of interest, a substituted o-phenylenediamine, namely 4-chloro-o-phenylenediamine, is reacted with carbon disulfide in an alcoholic potassium hydroxide solution to form 5-chloro-1H-benzimidazole-2-thiol. Subsequently, the N-1 position is benzylated using benzyl chloride in the presence of a base. Further derivatization can be achieved by reacting the thiol group with various electrophiles.

General Synthetic Workflow

Caption: General synthetic scheme for 1-benzyl-5-chloro-1H-benzimidazole-2-thiol and its derivatives.

Potential Biological Activities

Derivatives of the benzimidazole-2-thiol scaffold have demonstrated a wide array of biological activities. The following sections will delve into some of the most promising areas of investigation for 1-benzyl-5-chloro-1H-benzimidazole-2-thiol derivatives.

Antimicrobial Activity

Benzimidazole derivatives are well-documented for their antimicrobial properties against a variety of bacterial and fungal strains.[1][4][5][7][8][9] The mechanism of action for their antifungal activity is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[1][5] Their antibacterial action can involve various mechanisms, including the disruption of cell wall synthesis, inhibition of nucleic acid synthesis, or interference with metabolic pathways.

The presence of a chloro group at the 5-position and a benzyl group at the N-1 position can significantly influence the antimicrobial potency. Halogen substituents are known to enhance the antimicrobial activity of benzimidazole derivatives.[7]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Numerous studies have highlighted the potential of benzimidazole derivatives as anticancer agents.[2][3][10][11][12][13] Their mechanisms of action are diverse and can include:

-

Tubulin Polymerization Inhibition: Some benzimidazole derivatives can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[14]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through various signaling pathways.

The antiproliferative activities of these compounds are often evaluated against a panel of human cancer cell lines.[10]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antiviral Activity

Benzimidazole derivatives have shown promise as antiviral agents against a range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[15][16] Their antiviral mechanisms can involve the inhibition of viral enzymes, such as RNA-dependent RNA polymerase, or interference with viral replication processes.[15] For instance, certain benzimidazole-based inhibitors have been shown to act as allosteric inhibitors of the HCV RNA-dependent RNA polymerase.[15]

Experimental Protocol: Plaque Reduction Assay

-

Cell Monolayer Preparation: Grow a confluent monolayer of host cells in a multi-well plate.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus.

-

Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cell monolayer with a suitable dye (e.g., crystal violet) and count the number of plaques. The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.

Enzyme Inhibition

The benzimidazole scaffold is a versatile framework for designing enzyme inhibitors.[17][18][19] Derivatives have been shown to inhibit a variety of enzymes, including:

-

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes mellitus.[18][19]

-

Cholinesterases (AChE and BuChE): Inhibition of these enzymes is relevant for the treatment of Alzheimer's disease.[17]

-

Kinases: As mentioned earlier, kinase inhibition is a key mechanism in anticancer therapy.[14]

The inhibitory potential of a compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

IC50 Determination: Plot the enzyme activity against the inhibitor concentration and determine the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR)

The biological activity of 1-benzyl-5-chloro-1H-benzimidazole-2-thiol derivatives is highly dependent on the nature and position of the substituents on the benzimidazole core and the thioether side chain.[20][21][22] Key structural features that can influence activity include:

-

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the N-1 benzyl group can modulate the compound's interaction with its biological target.

-

Modifications at the Thiol Group: The nature of the group attached to the sulfur atom at the 2-position is a critical determinant of activity. Different alkyl or aryl groups can alter the compound's lipophilicity, size, and ability to form specific interactions.

-

Substituents on the Benzimidazole Ring: While the 5-chloro substituent is a defining feature of this series, further modifications on the benzene ring can fine-tune the biological profile.

A systematic exploration of these structural variations is crucial for the rational design of more potent and selective derivatives.

SAR Visualization

Caption: Key sites for structural modification to explore the structure-activity relationship of 1-benzyl-5-chloro-1H-benzimidazole-2-thiol derivatives.

Conclusion

The 1-benzyl-5-chloro-1H-benzimidazole-2-thiol scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have the potential to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. Further research involving the synthesis of diverse analogs and their systematic biological evaluation is warranted to fully explore the therapeutic potential of this versatile class of compounds. The experimental protocols and SAR insights provided in this guide offer a framework for researchers to design and execute such investigations.

References

- Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent. (URL: )

- Structural modification of benzimidazole-2-thiol as active medicinal agents (a–k). (URL: )

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (URL: [Link])

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (URL: [Link])

-

ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. (URL: [Link])

-

2-substituted benzimidazole as potent active compounds. (URL: [Link])

-

Design of benzimidazole analogues for antimicrobial and anticancer activity based on biological profile. (URL: [Link])

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (URL: [Link])

- Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. (URL: )

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (URL: [Link])

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (URL: [Link])

-

Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. (URL: [Link])

-

BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. (URL: [Link])

-

Benzimidazole derivatives as kinase inhibitors. (URL: [Link])

-

A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (URL: [Link])

-

Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. (URL: [Link])

-

Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (URL: [Link])

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (URL: [Link])

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

-

Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (URL: [Link])

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (URL: [Link])

-

Synthesis and biological evaluation of new Benzimidazole derivatives. (URL: [Link])

-

Structure activity relationship of benzimidazole derivatives. (URL: [Link])

-

Recent achievements in the synthesis of benzimidazole derivatives. (URL: [Link])

-

D-5-Chloro-2-(alpha-hydroxybenzyl) Benzimidazole and 1-alkyl-5-chloro-2-(alpha-hydroxybenzyl) Benzimidazoles as Inhibitors of Poliovirus Multiplication. (URL: [Link])

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (URL: [Link])

-

Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. (URL: [Link])

-

Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. (URL: [Link])

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (URL: [Link])

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent [ccspublishing.org.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. rsc.org [rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol as a TRPC5 inhibitor

An In-depth Technical Guide to 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol as a TRPC5 Inhibitor

Executive Summary

The Transient Receptor Potential Canonical 5 (TRPC5) ion channel, a non-selective cation channel, has emerged as a pivotal therapeutic target for a spectrum of pathologies, including chronic kidney disease, anxiety disorders, and pain.[1][2][3][4] Its role in mediating calcium influx in response to various stimuli places it at the core of cellular processes like cytoskeletal remodeling and cell migration.[5][6] Over-activation of TRPC5 is implicated in the pathogenesis of conditions such as Focal Segmental Glomerulosclerosis (FSGS) by disrupting podocyte architecture.[6][7] This has catalyzed the search for potent and selective TRPC5 inhibitors. This guide provides a comprehensive technical overview of a novel benzimidazole-based compound, This compound (referred to herein as BCl-BDT), as a promising TRPC5 inhibitor. We will delve into the foundational science of TRPC5, the rationale behind the inhibitor's design, a proposed synthetic pathway, detailed protocols for its biological evaluation, and its potential mechanism of action.

Part 1: The Target - Understanding the TRPC5 Channel

Structure and Function

The TRPC5 channel is a member of the Transient Receptor Potential (TRP) superfamily of ion channels, which are crucial for sensory physiology.[8] TRPC channels are Ca²⁺-permeable nonselective cation channels.[2][9] TRPC5 can form functional homotetrameric channels or assemble into heterotetramers with TRPC1 and TRPC4 subunits.[2][10] This assembly creates a central ion-conducting pore. Activation of the TRPC5 channel leads to membrane depolarization and a subsequent increase in intracellular calcium ([Ca²⁺]i), which triggers a cascade of downstream cellular events.[9]

Pathophysiological Relevance

TRPC5 is predominantly expressed in the brain, kidney, liver, and pancreas.[2][9] Its dysregulation is linked to several diseases:

-

Chronic Kidney Disease: In the kidney, TRPC5 is a key mediator of Rac1 activation in podocytes.[6] Its over-activation leads to cytoskeletal disruption, podocyte foot process effacement, cell loss, and proteinuria, which are hallmarks of FSGS.[6][7]

-

Neurological and Psychiatric Disorders: Given its expression in the amygdala and hippocampus, TRPC5 is implicated in fear, anxiety, and depression.[2][10] Inhibition of TRPC4/5 channels has shown promise in preclinical models of these conditions.[11]

-

Cancer: Upregulation of TRPC5 has been observed in various cancers, where it contributes to cell proliferation, migration, and invasion.[1]

-

Pain Management: TRPC5 is expressed in sensory neurons, suggesting that its inhibition could be an effective strategy for treating spontaneous and tactile pain.[4]

Activation Signaling Pathways

TRPC5 is a polymodal channel, integrating multiple upstream signals.[3][10] The canonical activation pathway is downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5][12] This complex signaling cascade is a prime target for pharmacological intervention.

Caption: Canonical TRPC5 activation via GPCR and PLC signaling.

Part 2: 1-benzyl-5-chloro-1H-benzimidazole-2-thiol (BCl-BDT)

Rationale for Design and Chemical Structure

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[13][14] Several potent TRPC5 inhibitors, such as Clemizole and AC1903, are based on this core, validating its utility for targeting this channel.[2][4][15]

The design of BCl-BDT incorporates key structural features based on established structure-activity relationships (SAR):

-

Benzimidazole Core: Provides the fundamental framework for interaction with the TRPC5 channel.

-

5-Chloro Substituent: Halogen substitution at this position is often explored to enhance potency and modulate pharmacokinetic properties.[4]

-

N1-Benzyl Group: Aromatic substituents at the N1 position are common in potent benzimidazole-based inhibitors and are thought to contribute to binding affinity.[4][13]

-

2-Thiol Group: The thiol (-SH) group is a unique feature. While it can participate in hydrogen bonding, it also introduces the potential for covalent interactions or off-target reactivity, which must be carefully assessed.[16]

Chemical Structure:

-

IUPAC Name: this compound

-

Synonym: 1-benzyl-5-chloro-1H-benzimidazole-2-thiol

-

Molecular Formula: C₁₄H₁₁ClN₂S

-

Molecular Weight: 274.77 g/mol

Proposed Synthetic Protocol

Caption: Proposed two-step synthesis of BCl-BDT.

Step-by-Step Methodology:

-

Synthesis of 5-chloro-1H-benzimidazole-2-thiol:

-

To a stirred solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in ethanol, add potassium hydroxide (KOH, 1.1 eq).

-

Add carbon disulfide (CS₂, 1.5 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify with dilute acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the intermediate. The self-validating nature of this step is confirmed by the precipitation of the product upon acidification, indicating successful cyclization.

-

-

Synthesis of 1-benzyl-5-chloro-1H-benzimidazole-2-thiol (BCl-BDT):

-

Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere (N₂) at 0 °C.

-

Add a solution of 5-chloro-1H-benzimidazole-2-thiol (1.0 eq) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add benzyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure BCl-BDT.

-

Part 3: Biological Evaluation and Mechanism of Action

In Vitro Evaluation Workflow

A tiered approach is essential for characterizing a novel inhibitor. The workflow begins with a high-throughput primary screen to determine potency (IC₅₀), followed by a lower-throughput, high-fidelity secondary assay to confirm the mechanism of channel blockade.

Caption: Tiered workflow for in vitro evaluation of BCl-BDT.

Protocol 1: FLIPR-based Calcium Assay

This high-throughput assay measures changes in intracellular calcium, providing a robust method for determining the dose-dependent inhibitory activity of BCl-BDT.[6]

-

Cell Culture: Culture HEK293 cells stably expressing human TRPC5 (hTRPC5) in DMEM supplemented with 10% FBS and a selection antibiotic.

-

Plating: Seed cells into black-walled, clear-bottom 384-well plates and grow to 80-90% confluency.

-

Dye Loading: Wash cells with Assay Buffer (HBSS, 20 mM HEPES). Incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer for 60 minutes at 37 °C.

-

Compound Addition: Wash cells to remove excess dye. Add varying concentrations of BCl-BDT (e.g., from 1 nM to 30 µM) to the wells and incubate for 15-30 minutes.

-

Activation and Reading: Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument. Establish a baseline fluorescence reading. Add a TRPC5 agonist (e.g., Englerin A or carbachol) to all wells simultaneously and record the fluorescence signal over time.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of BCl-BDT relative to DMSO controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Patch-Clamp Electrophysiology

This "gold standard" technique directly measures ion flow through the TRPC5 channel, confirming direct channel blockade and providing insights into the inhibition mechanism.

-

Cell Preparation: Plate hTRPC5-expressing HEK293 cells on glass coverslips for recording.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain physiological ion concentrations. The intracellular pipette solution should contain a Cs⁺-based solution to block K⁺ channels.

-

Whole-Cell Configuration: Obtain a giga-ohm seal and establish a whole-cell recording configuration. Clamp the cell at a holding potential of -60 mV.

-

Current Elicitation: Apply a voltage ramp (e.g., -100 mV to +100 mV) to generate a baseline current-voltage (I-V) relationship. Perfuse the cell with a TRPC5 agonist to evoke a characteristic inwardly and outwardly rectifying current.

-

Inhibitor Application: Once a stable TRPC5 current is established, co-perfuse with the agonist and a known concentration of BCl-BDT (e.g., its IC₅₀ or 10x IC₅₀).

-

Data Analysis: Measure the reduction in current amplitude at specific voltages (e.g., +80 mV).[6] A significant reduction in current confirms that BCl-BDT directly inhibits ion permeation through the TRPC5 pore.

Data Summary and Hypothesized Mechanism

The primary and secondary screens will yield quantitative data on the potency and efficacy of BCl-BDT.

| Parameter | Assay | Hypothesized Value | Rationale / Reference |

| IC₅₀ | FLIPR Ca²⁺ Assay | 0.1 - 1.0 µM | Based on potencies of similar benzimidazole inhibitors like AC1903.[4] |

| % Inhibition | Patch-Clamp (+80 mV) | >90% at 10x IC₅₀ | Expect near-complete channel blockade at saturating concentrations.[6] |

| Selectivity | Counter-screens | >50-fold vs. TRPC4/6 | Selectivity within the TRPC family is a key goal for targeted therapy. |

Based on cryo-EM structures of TRPC5 in complex with other inhibitors, BCl-BDT could act via one of two primary mechanisms.[2][9] It may function as an allosteric modulator by binding within the voltage-sensor-like domain, similar to clemizole, stabilizing a non-conductive state.[2][9] Alternatively, it could act as a pore blocker. The presence of the 2-thiol group also raises the possibility of off-target reactivity with cysteine residues on other proteins, a liability that must be investigated through broader selectivity profiling.[16]

Part 4: Therapeutic Potential and Future Directions

The characterization of 1-benzyl-5-chloro-1H-benzimidazole-2-thiol as a potent and selective TRPC5 inhibitor would position it as a valuable chemical probe and a potential therapeutic lead.

-

As a Research Tool: BCl-BDT could be used to further elucidate the role of TRPC5 in various physiological and pathological processes in vitro and in vivo.

-

As a Therapeutic Lead: With demonstrated efficacy in cellular models, the next steps would involve assessing its pharmacokinetic properties (ADME) and evaluating its efficacy in animal models of FSGS, anxiety, or chronic pain.[7] Structure-activity relationship studies would be crucial to optimize potency, selectivity, and drug-like properties, potentially by modifying the benzyl and chloro substituents or exploring bioisosteric replacements for the thiol group to mitigate potential off-target reactivity.

This guide provides a comprehensive framework for the synthesis, evaluation, and understanding of 1-benzyl-5-chloro-1H-benzimidazole-2-thiol. Its development represents a logical progression in the field, building upon the established utility of the benzimidazole scaffold to create novel modulators of the therapeutically significant TRPC5 ion channel.

References

- Benchchem. An In-depth Technical Guide on the Core Mechanism of Action of TRPC5 Inhibitors.

- Patsnap Synapse. (2024). What are TRPC5 inhibitors and how do they work?.

-

Duan, J. et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife. Available from: [Link]

-

Beech, D.J. (2013). Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1. PMC. Available from: [Link]

-

Duan, J. et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. PMC. Available from: [Link]

- Benchchem. A Technical Guide to the TRPC5 Signaling Pathway and its Inhibition by GFB-8438.

- Benchchem. AM12: A Potent and Selective TRPC5 Channel Blocker.

-

NIH. TRPC5. PubMed. Available from: [Link]

-

Wikipedia. TRPC5. Available from: [Link]

-

Wikipedia. Transient receptor potential channel. Available from: [Link]

-

Prieto, D. et al. (2022). Targeting TRPC-5 Channel Inhibition to Improve Penile Vascular Function in Erectile Dysfunction. MDPI. Available from: [Link]

- Discovery of potential novel TRPC5 inhibitors by virtual screening and bioassay.

-

Bultynck, G. et al. (2019). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. PMC. Available from: [Link]

-

Minard, A. et al. (2020). Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl). NIH. Available from: [Link]

-

Minard, A. et al. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PMC. Available from: [Link]

-

Dardouri, R. et al. (2012). 1,3-Dibenzyl-5-chloro-1H-benzimidazol-2(3H)-one. NIH. Available from: [Link]

-

Zhou, Y. et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. PubMed. Available from: [Link]

-

Farooq, U. et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC. Available from: [Link]

-

Ghareb, N. et al. (2013). Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety. ResearchGate. Available from: [Link]

-

Al-Ostath, R. et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available from: [Link]

- Benchchem. A Comparative Guide to the Structure-Activity Relationship of 2-(Benzylthio)-1H-benzimidazole Analogues.

-

Sun, Q.A. et al. (2012). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). PubMed. Available from: [Link]

-

Tran, J. et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available from: [Link]

-

Der Pharma Chemica. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Available from: [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]

-

Reddy, D.P. et al. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. Available from: [Link]

Sources

- 1. What are TRPC5 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Properties and Therapeutic Potential of Transient Receptor Potential Channels with Putative Roles in Adversity: Focus on TRPC5, TRPM2 and TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Further Exploration of the Benzimidazole Scaffold as TRPC5 Inhibitors: Identification of 1‐Alkyl‐2‐(pyrrolidin‐1‐yl)‐1H‐benzo[d]imidazoles as Potent and Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transient receptor potential channel - Wikipedia [en.wikipedia.org]

- 9. Structural basis for human TRPC5 channel inhibition by two distinct inhibitors | eLife [elifesciences.org]

- 10. TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 15. Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Trajectory of Substituted Benzimidazole-2-thiols: A Technical Guide for Drug Discovery

Abstract

The benzimidazole scaffold, a privileged heterocyclic motif, has perennially captured the attention of medicinal chemists due to its remarkable pharmacological versatility.[1][2][3] Among its numerous derivatives, substituted benzimidazole-2-thiols have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, characterization, and multifaceted therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. By elucidating the underlying mechanisms of action, structure-activity relationships, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate and advance the discovery of novel therapeutics based on the benzimidazole-2-thiol core.

The Benzimidazole-2-thiol Scaffold: A Privileged Foundation in Medicinal Chemistry

The benzimidazole ring system, an amalgamation of benzene and imidazole rings, bears a structural resemblance to purine, a fundamental component of nucleic acids.[1] This bioisosteric relationship is a key contributor to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects.[1][3] The introduction of a thiol group at the 2-position of the benzimidazole ring, along with various substitutions on the benzene ring and the thiol moiety, gives rise to a class of compounds with enhanced and often specific biological activities.[4] These substitutions play a crucial role in modulating the physicochemical properties and biological activity of the resulting molecules.[5][6]

Synthesis of Substituted Benzimidazole-2-thiols: A Methodological Overview

The synthesis of the benzimidazole-2-thiol core is typically achieved through the condensation of an o-phenylenediamine derivative with carbon disulfide in the presence of a base, such as potassium hydroxide.[7] Further functionalization at the sulfur and nitrogen atoms allows for the creation of a diverse library of substituted derivatives.

General Synthetic Pathway

A representative synthetic route for the preparation of substituted benzimidazole-2-thiols is depicted below. This multi-step process allows for the introduction of various substituents to explore structure-activity relationships (SAR).[5]

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. isca.me [isca.me]

- 3. The therapeutic journey of benzimidazoles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmrhs.com [ijmrhs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]

- 7. eresearchco.com [eresearchco.com]

An In-depth Technical Guide to the Discovery and Application of Novel Benzimidazole-2-thiol Compounds for Proteomics Research

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics and its versatile binding properties.[1][2] This guide provides a comprehensive technical overview of the design, synthesis, and application of novel benzimidazole-2-thiol derivatives as chemical probes for advanced proteomics research. We delve into the rationale behind their design, detailing their synthesis and deployment in activity-based protein profiling (ABPP) workflows for target identification and deconvolution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold to explore the proteome and accelerate therapeutic discovery.

Introduction: The Rise of a Privileged Scaffold in Proteomics

The quest to understand complex biological systems and discover new medicines is intrinsically linked to our ability to identify the molecular targets of bioactive compounds.[3] Phenotypic screening, a classic approach that identifies compounds based on their effect on cells or organisms, has undergone a renaissance; however, a significant bottleneck remains: the deconvolution of the compound's mechanism of action, which begins with identifying its protein target(s).[3][4] Chemical proteomics, particularly activity-based protein profiling (ABPP), offers a powerful solution by using reactive chemical probes to map the functional state of enzymes and other proteins directly in complex biological systems.[5][6]

The benzimidazole core, a bicyclic aromatic heterocycle, is an ideal starting point for designing such probes.[2][7] Its structural similarity to natural purines allows it to interact with a wide range of biological macromolecules.[7] Specifically, the benzimidazole-2-thiol moiety provides a unique chemical handle—a reactive thiol group—that can be strategically functionalized to create covalent probes capable of forming stable bonds with specific amino acid residues on target proteins.[8] This guide will illuminate the pathway from conceptual probe design to practical application, providing the technical foundation for employing these novel compounds in cutting-edge proteomics research.

The Benzimidazole-2-Thiol Scaffold: A Chemically Tractable Core for Probe Development

The utility of the benzimidazole-2-thiol scaffold lies in its inherent chemical properties that are amenable to the design of sophisticated chemical probes. A typical probe consists of three key components: a reactive group (or "warhead"), a linker, and a reporter tag.

-

The Reactive Group (Warhead): The thiol group at the 2-position of the benzimidazole ring is the epicenter of its reactivity. It can be readily alkylated, allowing for the introduction of functionalities that can covalently bind to nucleophilic residues on proteins, most notably cysteine.[9][10] Cysteine is a relatively rare amino acid, and its thiol side chain often plays a critical role in enzyme catalysis and protein regulation, making it an attractive target for covalent probes.[6][11] By modifying the benzimidazole-2-thiol, we can tune its reactivity to target specific classes of proteins.

-

The Linker: A linker connects the reactive benzimidazole core to a reporter tag. Its length and composition can be varied to optimize solubility, cell permeability, and the spatial orientation of the reporter tag, ensuring it does not sterically hinder the interaction between the warhead and its protein target.

-

The Reporter Tag: This is a functional group that enables detection and enrichment of the probe-protein conjugate. For modern proteomics applications, this is typically an alkyne or azide group, which can be modified post-labeling via "click chemistry" with a corresponding biotin or fluorophore tag for enrichment and visualization, respectively.[12]

Below is a conceptual diagram of a versatile benzimidazole-2-thiol probe designed for ABPP.

Caption: General architecture of a benzimidazole-2-thiol chemical probe.

Synthesis of a Novel Benzimidazole-2-Thiol Probe

The synthesis of these probes is a logical, multi-step process. The causality behind each step is crucial for success. We begin by forming the core benzimidazole-2-thiol ring and then functionalize it to create the final probe.

Protocol 1: Synthesis of an Alkyne-Functionalized Benzimidazole-2-Thiol Probe

This protocol describes a representative synthesis. Disclaimer: All chemical synthesis should be performed by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Step 1: Synthesis of 1H-benzo[d]imidazole-2(3H)-thione (Core Structure)

-

Rationale: This foundational step creates the core heterocyclic system. The reaction of o-phenylenediamine with carbon disulfide in the presence of a base is a classic and efficient method for forming the benzimidazole-2-thiol ring.[13] Potassium hydroxide (KOH) acts as a base to facilitate the cyclization.

-

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) in ethanol.

-

Add potassium hydroxide (1.1 eq.) and stir until dissolved.

-

Slowly add carbon disulfide (1.2 eq.) to the mixture at room temperature.

-

Reflux the reaction mixture for 3-4 hours. Monitor completion by Thin Layer Chromatography (TLC).

-

After cooling, pour the reaction mixture into cold water and acidify with acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 1H-benzo[d]imidazole-2(3H)-thione.[9]

-

Step 2: Alkylation of the Thiol Group with a Linker-Reporter Arm

-

Rationale: This step attaches the linker and the clickable alkyne tag. We use an alkyl halide containing a terminal alkyne (e.g., propargyl bromide) to functionalize the reactive thiol group. Anhydrous potassium carbonate is used as a mild base to deprotonate the thiol, forming a thiolate anion which is a potent nucleophile for the subsequent SN2 reaction with propargyl bromide.[13]

-

Procedure:

-

Suspend the synthesized 1H-benzo[d]imidazole-2(3H)-thione (1 eq.) and anhydrous potassium carbonate (1.5 eq.) in dry acetone.

-

Add propargyl bromide (1.1 eq.) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC.

-

Filter off the inorganic salts and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the final alkyne-functionalized probe, 2-(prop-2-yn-1-ylthio)-1H-benzimidazole.[13]

-

Caption: Simplified workflow for the synthesis of the chemical probe.

Application in Chemical Proteomics: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful strategy to identify and characterize enzyme function directly in native biological systems.[3] It utilizes covalent probes that react with catalytically active residues, allowing for a readout of the functional state of entire enzyme families. Our novel benzimidazole-2-thiol probes are designed precisely for this purpose.

The workflow involves treating a biological sample (e.g., cell lysate or live cells) with the probe. The probe's reactive warhead will covalently bind to accessible, nucleophilic residues—often cysteines—on its protein targets. Because the probe binds covalently, the protein is now permanently "tagged." Following this labeling step, a reporter group (like biotin) is attached to the probe's alkyne handle via click chemistry. This allows for the selective enrichment of the tagged proteins using streptavidin affinity chromatography, separating them from the vast excess of unlabeled proteins. The enriched proteins are then identified by mass spectrometry.[4][14]

Caption: A typical experimental workflow for an ABPP study.

Experimental Workflow: From Probe Labeling to Target Identification

This section provides a self-validating protocol for identifying the protein targets of a benzimidazole-2-thiol probe. A key control is to run a parallel experiment where the lysate is pre-incubated with a non-alkynated version of the compound or a known inhibitor to demonstrate competition, thus validating that the probe binds to a specific site.

Protocol 2: Target Identification using ABPP

-

Cell Lysis and Probe Incubation:

-

Prepare proteomes by lysing cultured cells (e.g., in PBS) via probe sonication.

-

Determine protein concentration using a standard assay (e.g., BCA). Normalize all samples to a final concentration of 1-2 mg/mL.

-

Incubate the proteome with the alkyne-probe (e.g., 1-10 µM final concentration) for 30-60 minutes at 37 °C.

-

Control: In a parallel sample, pre-incubate the proteome with an excess (e.g., 100x) of a non-alkynated analog for 30 minutes before adding the alkyne-probe.

-

-

Click Chemistry for Biotin Tag Conjugation:

-

Rationale: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction, ensuring that the biotin tag is attached only to the alkyne-modified probe.

-

Prepare a "click" cocktail containing: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP, a reducing agent), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, a copper-ligand), and Copper(II) sulfate.

-

Add the cocktail to the labeled proteome and incubate for 1 hour at room temperature.

-

-

Enrichment of Labeled Proteins:

-

Add streptavidin-agarose beads to the reaction mixture to capture the biotinylated proteins.

-

Incubate for 1 hour with rotation at 4 °C.

-

Wash the beads extensively with buffers of increasing stringency (e.g., PBS, Urea solutions) to remove non-specifically bound proteins.

-

-

On-Bead Digestion for Mass Spectrometry:

-

Rationale: Digesting the proteins into smaller peptides while they are still bound to the beads is an efficient way to reduce sample complexity and improve recovery for MS analysis.

-

Resuspend the beads in a buffer containing a reducing agent (DTT) and an alkylating agent (iodoacetamide) to break and block disulfide bonds.

-

Add sequencing-grade trypsin and incubate overnight at 37 °C to digest the proteins into peptides.

-

Collect the supernatant containing the peptides.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

-

The MS data is searched against a protein database to identify the parent proteins.

-

Quantitative analysis (e.g., label-free quantification) is used to compare the abundance of identified proteins between the probe-treated sample and the competitive control. Proteins that are significantly depleted in the control sample are considered high-confidence targets of the benzimidazole-2-thiol probe.

-

Case Study: Target Deconvolution for a Phenotypic Screen Hit

Imagine a compound, "BZ-42," containing a benzimidazole core, is identified in a phenotypic screen for its ability to induce apoptosis in a cancer cell line. Its molecular target is unknown. To identify it, we synthesize an alkyne-functionalized probe based on the BZ-42 scaffold, named "BZ-42-alkyne."

We perform the ABPP workflow described above on the cancer cell lysate. The quantitative mass spectrometry results are summarized below.

| Protein ID | Protein Name | Fold-Enrichment (BZ-42-alkyne vs. Control) | p-value | Putative Function |

| P04035 | Casein kinase II subunit alpha | 25.4 | < 0.001 | Serine/threonine kinase |

| Q13541 | Peroxiredoxin-2 | 15.8 | < 0.001 | Redox regulation |

| P62258 | Eukaryotic translation initiation factor 5A-1 | 2.1 | 0.45 | Translation initiation |

| P08670 | Vimentin | 1.8 | 0.51 | Intermediate filament |

Interpretation of Results:

The data clearly show that Casein kinase II (CK2) and Peroxiredoxin-2 are significantly enriched in the probe-treated sample compared to the control where the binding site was blocked. This strongly suggests they are direct targets of BZ-42. The other proteins show low enrichment and are not statistically significant, indicating they are likely non-specific binders. Follow-up validation experiments, such as in vitro kinase assays with recombinant CK2, would be the next logical step to confirm that BZ-42 directly inhibits its enzymatic activity. This process successfully deconvolutes the molecular target, providing a clear path for further drug development.[16]

Caption: Logical workflow for target deconvolution of a phenotypic screen hit.

Conclusion and Future Directions

The benzimidazole-2-thiol scaffold represents a highly versatile and powerful platform for the development of novel chemical probes for proteomics. Its straightforward synthesis and tunable reactivity allow for the creation of tailored tools to investigate protein function, identify drug targets, and elucidate mechanisms of action. The integration of these probes with advanced mass spectrometry-based proteomics creates a robust workflow for exploring the functional proteome with high specificity and sensitivity.[17][18] Future work will undoubtedly focus on creating probes with even greater selectivity for specific protein families and on applying these tools in more complex biological contexts, such as in living organisms, to provide deeper insights into health and disease.

References

-

Structural modification of benzimidazole-2-thiol as active medicinal agents (a–k). (n.d.). Wiley.

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2012). Molecules, 17(10), 11462-11477.

-

The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). (2018). ACS Chemical Biology, 13(3), 754-762.

-

Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega, 7(48), 44267-44280.

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). Current Medicinal Chemistry, 27(22), 3650-3682.

-

The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. (2021). RSC Chemical Biology, 2(3), 735-750.

-

An In-depth Technical Guide to the Mechanism of Action of 2-(benzylthio)-1H-benzimidazole. (n.d.). Benchchem.

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2021). Current Topics in Medicinal Chemistry, 21(23), 2054-2076.

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2012). ResearchGate.

-

Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2015). Antioxidants & Redox Signaling, 22(9), 795-811.

-

Discovery of 2-thiobenzimidazoles as noncovalent inhibitors of SARS-CoV-2 main protease. (2022). Bioorganic & Medicinal Chemistry Letters, 69, 128867.

-

Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2015). Free Radical Biology and Medicine, 80, 191-211.

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2012). MDPI.

-

Target deconvolution techniques in modern phenotypic profiling. (2013). Current Opinion in Chemical Biology, 17(1), 44-49.

-

1H-Benzimidazole-2-thiol. (n.d.). Sigma-Aldrich.

-

Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2023). Molecular Cell, 83(10), 1725-1742.e12.

-

Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science, 8(10), 1424-1434.

-

Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions. (2023). Cell Chemical Biology, 30(11), 1478-1487.e7.

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (n.d.). RSC Publishing.

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). ResearchGate.

-

Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. (2018). ACS Chemical Biology, 13(7), 1741-1748.

-

Chemical Proteomic Discovery of Isotype-Selective Covalent Inhibitors of the RNA Methyltransferase NSUN2. (2024). Angewandte Chemie International Edition, 63(2), e202311924.

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (2021). Crystals, 11(1), 74.

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023). Future Medicinal Chemistry, 15(19), 1603-1634.

-

Discovery of novel benzimidazoles as potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors. (2007). Journal of Medicinal Chemistry, 50(18), 4453-4470.

-

Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. (2021). Antioxidants & Redox Signaling, 34(7), 534-552.

-

Peptide-based covalent inhibitors of protein–protein interactions. (2022). Protein Science, 31(12), e4480.

-

Thiol-reactive dyes for fluorescence labeling of proteomic samples. (2003). Electrophoresis, 24(14), 2348-2358.

-

Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations. (2022). Scientific Reports, 12(1), 10141.

-

Thiol-reactive dyes for fluorescence labeling of proteomic samples. (2003). UTMB Health Research Expert Profiles.

-

The Vital Role of Proteomics in Characterizing Novel Protein Degraders. (2021). SLAS Discovery, 26(4), 484-495.

-

Proteomics: Concepts and applications in human medicine. (2021). World Journal of Biological Chemistry, 12(4), 47-64.

-

Optimizing the optical and biological properties of 6-(1H-benzimidazole)-2-naphthalenol as a fluorescent probe for the detection of thiophenols: a theoretical study. (2020). Structural Chemistry, 31(5), 1831-1840.

-

The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines. (2024). New Journal of Chemistry, 48(1), 220-239.

-

Thiol redox proteomics: Characterization of thiol-based post-translational modifications. (2023). Proteomics, 23(17-18), e2200194.

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiol redox proteomics: Characterization of thiol-based post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1h-benzimidazole-2-thiol | Sigma-Aldrich [sigmaaldrich.com]

- 9. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions [mdpi.com]

- 11. Chemical Proteomic Discovery of Isotype-Selective Covalent Inhibitors of the RNA Methyltransferase NSUN2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Target deconvolution with matrix-augmented pooling strategy reveals cell-specific drug-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Vital Role of Proteomics in Characterizing Novel Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol Analogs

Abstract

The 1,3-benzodiazole (benzimidazole) scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1] This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of a specific class of these compounds: 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol analogs. We will delve into the synthetic strategies for these molecules, analyze the influence of various substituents on their biological activities—including antimicrobial and anticancer effects—and provide detailed experimental protocols for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.

Introduction: The Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene and an imidazole ring, is a significant pharmacophore due to its structural similarity to purine nucleobases, allowing for interaction with various biological targets.[1][2] This structural versatility has led to the development of numerous benzimidazole-containing drugs with a wide range of therapeutic applications, including antiviral, antifungal, antimicrobial, anticancer, and antihypertensive agents.[1][2]

The this compound core combines several key features that contribute to its biological activity:

-

The Benzimidazole Core: Provides a rigid, aromatic platform for interaction with biological macromolecules.

-

The 2-Thiol Group: A crucial functional group that can act as a hydrogen bond donor or acceptor and can be a key site for further chemical modification.

-

The 5-Chloro Substituent: The presence of a halogen at this position can significantly influence the electronic properties and lipophilicity of the molecule, often enhancing its biological activity.[2]

-

The 1-Benzyl Group: This substituent introduces a lipophilic aromatic ring that can participate in π-π stacking and hydrophobic interactions with target proteins, influencing potency and selectivity.

This guide will systematically explore how modifications to these key structural elements impact the biological activity of this class of compounds.

Synthetic Strategies

The synthesis of this compound analogs typically follows a multi-step pathway, starting from a substituted o-phenylenediamine. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis of this compound

Step 1: Synthesis of 5-Chloro-1H-benzo[d]imidazole-2-thiol

-

To a solution of 4-chloro-o-phenylenediamine (1 equivalent) in ethanol, add carbon disulfide (1.2 equivalents) and potassium hydroxide (1.2 equivalents).

-

Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 5-chloro-1H-benzo[d]imidazole-2-thiol.